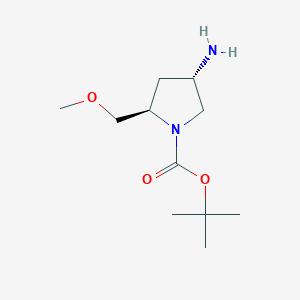

tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a primary amine at the 4-position, and a methoxymethyl substituent at the 2-position. Its molecular formula is C₁₁H₂₂N₂O₃ (MW: 230.30), and its hydrochloride form has a molecular weight of 266.76 (C₁₁H₂₃ClN₂O₃) . The compound is typically stored under inert conditions at 2–8°C to preserve stability . Its stereochemistry ((2R,4S)) is critical for applications in asymmetric synthesis and drug development, where enantiomeric purity influences biological activity .

Properties

IUPAC Name |

tert-butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(13)7-15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZADLKHOAYNHPG-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and methoxymethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The methoxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield secondary amines, and substitution may yield various substituted pyrrolidines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural features:

- IUPAC Name : tert-butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate

- Molecular Formula : C11H22N2O3

- Molecular Weight : 230.306 g/mol

- CAS Number : 1932561-50-6

The presence of the tert-butyl group enhances its lipophilicity, while the amino and methoxymethyl groups contribute to its reactivity and potential biological activity.

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Research has indicated that this compound exhibits potential biological activity. It has been studied for its interactions with biomolecules, influencing cellular processes through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules.

- Hydrophobic Interactions : The methoxymethyl group can participate in hydrophobic interactions.

Medicine

The compound is explored for its therapeutic properties, particularly in drug development. Its potential applications include:

- Antitumor Activity : Preliminary studies suggest that it can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's.

Case Studies

Several case studies illustrate the efficacy of this compound:

Case Study on Antitumor Activity

A study evaluated the effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability and induction of apoptosis with IC50 values in the low micromolar range.

Neuroprotective Study

In another study involving primary neuronal cultures treated with amyloid-beta peptides, the compound significantly improved cell viability and reduced markers of oxidative stress. This protective effect was linked to its ability to modulate inflammatory cytokine production.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxymethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

a) tert-Butyl (2S)-2-(2-methoxy-2-(4-octylphenyl)ethyl)pyrrolidine-1-carboxylate

- Structure : Features a 4-octylphenethyl chain with a methoxy group instead of the methoxymethyl substituent.

- Synthesis : Prepared via general Procedure A with a 60% yield after flash chromatography (EtOH/CHCl₃) .

- Optical rotation ([α]²⁵D = −55.0 in CHCl₃) reflects its distinct stereochemical environment .

b) tert-Butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (21b)

- Structure: Replaces the amino group with a TBDMS-protected hydroxyl and introduces a methoxy(methyl)carbamoyl group.

- Synthesis : Achieved in 91% yield via enantioselective routes, highlighting the synthetic efficiency of silyl protection strategies .

- Key Differences : The TBDMS group enhances stability against nucleophilic attack but requires deprotection for further functionalization, unlike the Boc-protected amine in the target compound .

c) (2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

Stereochemical and Stability Comparisons

- Epimerization Risks : Compounds like tert-Butyl (2R,4S)-4-(hydroxymethyl)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate epimerize spontaneously in MeOH or H₂O, forming a 1:1 diastereomer mixture . In contrast, the target compound’s methoxymethyl group and Boc protection mitigate such instability.

- Optical Activity : The target compound’s enantiomer (e.g., (2S,4R)-configured analogues) shows distinct optical rotations (e.g., [α]²⁵D = +13.0 for 21b ), underscoring the role of stereochemistry in physicochemical properties.

Biological Activity

tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1932561-50-6

- Molecular Formula : C11H22N2O3

- Molecular Weight : 230.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The compound's structure allows it to act as a modulator of biological processes, potentially influencing pathways related to:

- Neurotransmitter Regulation : The amino group may facilitate interactions with neurotransmitter receptors, impacting mood and cognitive functions.

- Immunomodulation : Similar compounds have shown immunosuppressive properties, which could be relevant in autoimmune conditions.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotective | Reduced neuronal apoptosis in vitro | |

| Antimicrobial | Inhibition of bacterial growth | |

| Immunosuppressive | Decreased lymphocyte proliferation |

Case Studies

-

Neuroprotective Effects :

A study investigated the neuroprotective properties of the compound in a mouse model of neurodegeneration. Results indicated that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases. -

Antimicrobial Activity :

Another research focused on the antimicrobial properties of this compound. It demonstrated effective inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis. -

Immunosuppressive Properties :

A clinical trial assessed the immunomodulatory effects of the compound in patients with autoimmune disorders. The findings revealed a significant reduction in inflammatory markers and improved clinical outcomes, supporting its use as an adjunct therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate?

- Methodology : The compound is typically synthesized via multi-step reactions involving mixed anhydride intermediates. For example:

- Step 1 : Activation of a carboxylic acid precursor with isobutyl chloroformate and N,N-diisopropylethylamine (DIPEA) in CH₂Cl₂ to form a mixed anhydride .

- Step 2 : Coupling with a chiral amine (e.g., 2-amino-2-methylpropanol) under basic conditions, followed by purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Yield : ~59–91%, depending on stereochemical control and purification efficiency .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodology :

- NMR : Key signals in H and C NMR (e.g., methoxymethyl protons at δ ~3.3–3.5 ppm, pyrrolidine backbone signals) provide stereochemical clues .

- Optical Rotation : Specific rotation ([α]) measurements (e.g., [α] +13.0° in CHCl₃ for enantiomers) confirm chiral purity .

- X-ray Crystallography : SHELX software refines crystal structures to validate absolute configuration .

Q. What purification techniques are optimal for isolating this compound?

- Methodology :

- Flash Chromatography : Silica gel columns with ethyl acetate/hexane gradients (e.g., 0–100% ethyl acetate) effectively separate diastereomers and byproducts .

- Recrystallization : Suitable for resolving enantiomers using solvents like methanol/water mixtures .

Advanced Research Questions

Q. How does stereochemical inversion occur in derivatives of this compound under specific conditions?

- Methodology :

- Solvent-Induced Epimerization : Dissolving the compound in polar solvents (e.g., methanol/water) can lead to spontaneous stereoisomerization at the C-2 position, forming a 1:1 enantiomeric mixture. Monitoring via chiral HPLC or F NMR (if fluorinated analogs exist) quantifies conversion rates .

- Kinetic Studies : Time-resolved NMR tracks inversion dynamics under varying pH and temperature conditions .

Q. What catalytic applications utilize this compound’s structural motifs?

- Methodology :

- Hybrid Lewis Acid/Base Catalysis : The pyrrolidine scaffold acts as a chiral ligand in asymmetric catalysis (e.g., carbamate formation). Reaction optimization involves screening metal salts (e.g., Zn(OTf)₂) and solvents (e.g., THF) to enhance enantioselectivity .

- Mechanistic Probes : Isotopic labeling (e.g., N or C) combined with kinetic isotope effect (KIE) studies elucidates transition states .

Q. How is this compound integrated into bioactive molecule design (e.g., anticancer agents)?

- Methodology :

- Structure-Activity Relationship (SAR) : Modifications at the 4-amino and methoxymethyl groups are evaluated for cytotoxicity. For example:

- Step 1 : Coupling with 4-octylphenylacetyl groups via reductive amination .

- Step 2 : In vitro testing against cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assays .

- Metabolic Stability : Microsomal assays assess oxidative degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.